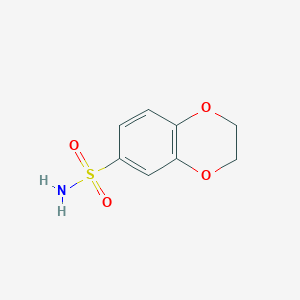

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide

Vue d'ensemble

Description

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has been the subject of various studies due to its potential therapeutic applications. The compound features a 1,4-benzodioxin ring, which is a heterocyclic system consisting of a fused benzene and dioxin ring. The sulfonamide group attached to this system is a common motif in many drug molecules, known for its ability to act as a bioisostere, potentially inhibiting various enzymes such as carbonic anhydrases .

Synthesis Analysis

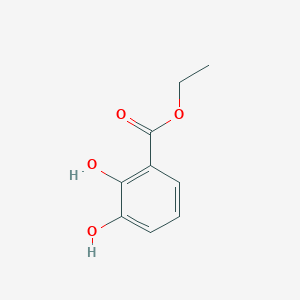

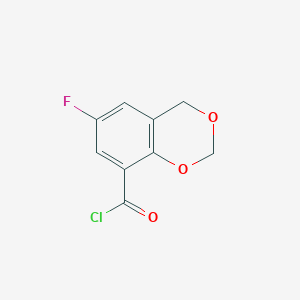

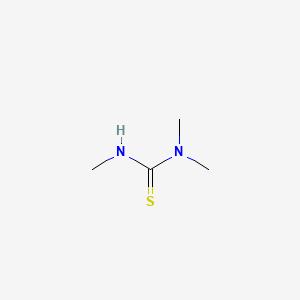

The synthesis of derivatives of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been reported in several studies. One approach involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with different sulfonyl chlorides to afford the corresponding sulfonamides . The use of basic conditions, such as aqueous Na2CO3 or lithium hydride in DMF, is common to facilitate the reaction . These methods have been employed to generate compounds with potential antibacterial and anti-inflammatory properties .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been characterized using various spectroscopic techniques, including FT-IR, 1H and 13C NMR, and X-ray crystallography . Density functional theory (DFT) calculations have been used to predict vibrational frequencies, NMR chemical shifts, and optimized geometric parameters, which show good agreement with experimental data . The molecular electrostatic potential, natural bond orbital analysis, and frontier molecular orbital analysis have also been conducted to understand the electronic properties of these molecules .

Chemical Reactions Analysis

The reactivity of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives has been explored in the context of their potential as enzyme inhibitors. For instance, some derivatives have been evaluated for their inhibitory activity against human carbonic anhydrase isoforms, with the nature of substituents on the dihydro-thiazole ring influencing their activity and selectivity profiles . Additionally, the sulfonamide group has been implicated in conformational dynamics, with studies indicating hindered rotation about the sulfonamide S-N bond, which could affect the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzodioxin ring and the sulfonamide group. The introduction of various substituents can modulate these properties, potentially improving the pharmacokinetic profile of these compounds . The hemolytic activity of these compounds has also been assessed to predict their potential cytotoxicity .

Applications De Recherche Scientifique

Enantioselective Synthesis

- Scientific Field : Chemical Science

- Application Summary : 2,3-Dihydro-1,4-benzodioxine derivatives are synthesized using a versatile catalyst system for enantioselective synthesis .

- Methods of Application : The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .

- Results or Outcomes : Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system .

Medicinal Chemistry

- Scientific Field : Medicinal Chemistry

- Application Summary : The 2,3-dihydro-1,4-benzodioxine substructure is a chemical motif that has garnered significant attention in the field of medicinal chemistry due to its presence in various drugs and drug candidates .

- Methods of Application : The configuration of the two diastereomers 2 S - (1 R -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2 S - (1 S -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, which are useful to synthetize analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor, were assigned by means of molecular modeling 1 H and 2D Nuclear Overhauser Effect NMR techniques .

- Results or Outcomes : The precise configuration of molecules is a crucial determinant of their pharmacological properties .

Anticancer Agents

- Scientific Field : Pharmaceutical Research

- Application Summary : 2,3-Dihydrobenzoxathiine derivatives are a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds and have been used as anticancer agents .

Antifungal and Antimicrobial Agents

- Scientific Field : Pharmaceutical Research

- Application Summary : They are broadly employed in the pharmaceutical industry as antifungal and antimicrobial agents .

Anti-inflammatory Agents

- Scientific Field : Pharmaceutical Research

- Application Summary : They are used as anti-inflammatory agents .

Anti-protozoal Agents

- Scientific Field : Pharmaceutical Research

- Application Summary : They are used as anti-protozoal agents .

α-Adrenergic Blocking

- Scientific Field : Pharmacology

- Application Summary : 1,4-Benzodioxane derivatives have been found to possess α-adrenergic blocking properties .

Antigastric

- Scientific Field : Gastroenterology

- Application Summary : These compounds have been found to have antigastric properties .

Spasmolytic

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMPULWQGDEOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377852 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide | |

CAS RN |

90222-81-4 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90222-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1303484.png)

![2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid](/img/structure/B1303488.png)

![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)